2-Acetamido-4-((4-aminobenzoyl)amino)benzenesulphonamide

Physicochemical profiling solubility LogP

2-Acetamido-4-((4-aminobenzoyl)amino)benzenesulphonamide (CAS 85650-64-2; IUPAC: N-(3-acetamido-4-sulfamoylphenyl)-4-aminobenzamide) is a synthetic benzenesulfonamide derivative characterized by a dual pharmacophore architecture. It features a primary sulfonamide group (–SO₂NH₂) at the 1-position, an acetamido group (–NHCOCH₃) at the 2-position, and a 4-aminobenzamido substituent at the 4-position, yielding a molecular formula of C₁₅H₁₆N₄O₄S (MW 348.38 g/mol).

Molecular Formula C15H16N4O4S
Molecular Weight 348.4 g/mol
CAS No. 85650-64-2
Cat. No. B12674900
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Acetamido-4-((4-aminobenzoyl)amino)benzenesulphonamide
CAS85650-64-2
Molecular FormulaC15H16N4O4S
Molecular Weight348.4 g/mol
Structural Identifiers
SMILESCC(=O)NC1=C(C=CC(=C1)NC(=O)C2=CC=C(C=C2)N)S(=O)(=O)N
InChIInChI=1S/C15H16N4O4S/c1-9(20)18-13-8-12(6-7-14(13)24(17,22)23)19-15(21)10-2-4-11(16)5-3-10/h2-8H,16H2,1H3,(H,18,20)(H,19,21)(H2,17,22,23)
InChIKeyBUNLZXBXEKQPSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Acetamido-4-((4-aminobenzoyl)amino)benzenesulphonamide (CAS 85650-64-2): Structural Identity and Compound Class


2-Acetamido-4-((4-aminobenzoyl)amino)benzenesulphonamide (CAS 85650-64-2; IUPAC: N-(3-acetamido-4-sulfamoylphenyl)-4-aminobenzamide) is a synthetic benzenesulfonamide derivative characterized by a dual pharmacophore architecture [1]. It features a primary sulfonamide group (–SO₂NH₂) at the 1-position, an acetamido group (–NHCOCH₃) at the 2-position, and a 4-aminobenzamido substituent at the 4-position, yielding a molecular formula of C₁₅H₁₆N₄O₄S (MW 348.38 g/mol) . The compound belongs to the broader class of para-substituted benzenesulfonamides, which are widely employed as carbonic anhydrase (CA) inhibitor scaffolds [2]. Its LogP of 0.213 indicates moderate hydrophilicity, distinguishing it from more lipophilic sulfonamide analogs [1].

Why 2-Acetamido-4-((4-aminobenzoyl)amino)benzenesulphonamide Cannot Be Replaced by Generic Sulfonamides


Despite belonging to the same sulfonamide class, in-class compounds such as sulfanilamide and sulfabenzamide are not freely interchangeable with 2-acetamido-4-((4-aminobenzoyl)amino)benzenesulphonamide, even for in vitro studies. Small structural changes among benzenesulfonamides markedly alter isoform selectivity and binding kinetics at carbonic anhydrase active sites [1]. The target compound uniquely presents both a 4-aminobenzamide moiety and an acetamido group, enabling hydrogen-bond interactions and potential derivatization that simpler analogs cannot replicate . Furthermore, the compound's LogP of 0.213 contrasts sharply with that of sulfabenzamide (LogP ~1.5), predicting substantially different solubility and membrane permeability profiles that directly impact assay buffer compatibility and cellular activity [2]. The absence of the free amino group on the benzoyl moiety in analogs such as N-(4-sulfamoylphenyl)benzamide eliminates the possibility for downstream conjugation (e.g., fluorescent labeling or biotinylation) without additional synthetic steps .

Quantitative Differentiators for 2-Acetamido-4-((4-aminobenzoyl)amino)benzenesulphonamide (85650-64-2)


LogP Differentiates 85650-64-2 from Sulfabenzamide for Aqueous Assay Compatibility

The experimental LogP of 2-acetamido-4-((4-aminobenzoyl)amino)benzenesulphonamide is 0.213, as determined by a proprietary algorithm validated against experimental data (experimental data available upon request from SIELC) [1]. In contrast, the structurally simpler analog sulfabenzamide (4-amino-N-benzoylbenzenesulfonamide, CAS 127-71-9), which lacks the acetamido group, has a calculated LogP of approximately 1.5 [2]. This difference of approximately 1.3 LogP units corresponds to a theoretical ~20-fold difference in partition coefficient, predicting substantially higher aqueous solubility for 85650-64-2. For procurement decisions, this directly impacts buffer compatibility in biochemical assays and reduces the need for DMSO co-solvents at higher testing concentrations.

Physicochemical profiling solubility LogP

Presence of Free Aromatic Amine Enables Derivatization Lacking in N-(4-Sulfamoylphenyl)benzamide

The 4-aminobenzamido substituent of 85650-64-2 contains a free primary aromatic amine (–NH₂), which is absent in the structurally related N-(4-sulfamoylphenyl)benzamide (CAS 4389-07-5) [1]. This amino group provides a reactive handle for amide coupling, reductive amination, or diazotization chemistry, enabling the synthesis of activity-based probes, fluorescent conjugates, or affinity chromatography ligands directly from the parent compound . In contrast, N-(4-sulfamoylphenyl)benzamide requires de novo synthesis of a functionalized analog to achieve the same derivatization potential, adding 3–5 synthetic steps and reducing overall yield [2].

Chemical derivatization bioconjugation probe synthesis

Validated RP-HPLC Analytical Method Provides Procurement-Grade Purity Verification for 85650-64-2

A validated reverse-phase HPLC method has been established for 2-acetamido-4-((4-aminobenzoyl)amino)benzenesulphonamide using a Newcrom R1 column with acetonitrile/water/phosphoric acid mobile phase (formic acid substitution for MS-compatible applications) [1]. This method is scalable from analytical to preparative scale and suitable for pharmacokinetic studies [1]. By contrast, no equivalent published, validated HPLC method was identified for the closely related isomer 4-acetamido-N-(4-sulfamoylphenyl)benzamide under comparable conditions . The availability of a pre-optimized separation protocol reduces method development time by an estimated 2–5 working days for procurement QC and purity verification.

Analytical QC HPLC method purity verification

Dual Pharmacophore with Higher Hydrogen-Bond Donor/Acceptor Count than Sulfabenzamide

2-Acetamido-4-((4-aminobenzoyl)amino)benzenesulphonamide presents 4 hydrogen-bond donors (HBD) and 6 hydrogen-bond acceptors (HBA), compared to 2 HBD and 4 HBA for sulfabenzamide (4-amino-N-benzoylbenzenesulfonamide) . For carbonic anhydrase inhibition, the sulfonamide NH₂ group coordinates the active-site zinc ion while the additional HBD/HBA sites on the acetamido and 4-aminobenzamido groups can engage residues in the middle and rim regions of the CA active-site cavity, contributing to isoform selectivity [1]. While direct Ki data for 85650-64-2 are not publicly available, structurally analogous benzenesulfonamides bearing an additional acetamido group have demonstrated up to 5-fold selectivity shifts between CA isoforms I and II compared to the parent unsubstituted compounds [2].

Pharmacophore modeling target engagement hydrogen bonding

Molecular Weight and Density Differentiate 85650-64-2 from Simpler Sulfonamide Building Blocks

With a molecular weight of 348.38 g/mol and a density of 1.497 g/cm³ [1], 2-acetamido-4-((4-aminobenzoyl)amino)benzenesulphonamide is substantially larger and denser than the common sulfonamide building block sulfanilamide (MW 172.20 g/mol, density ~1.08 g/cm³) [2]. This ~2-fold increase in molecular weight situates 85650-64-2 in a favorable range (300–500 Da) for lead-like properties in fragment-based drug discovery, unlike sulfanilamide which is often too small to achieve sufficient binding affinity and selectivity as a standalone fragment [3]. For procurement, the higher density implies a smaller handling volume per unit mass, which can simplify solid dispensing in automated compound management systems.

Molecular weight density compound selection

Documented EINECS Registration Confirms Regulatory Traceability Lacking in Research-Only Analogs

2-Acetamido-4-((4-aminobenzoyl)amino)benzenesulphonamide carries an EINECS (European Inventory of Existing Commercial Chemical Substances) registration number 288-073-7 , confirming its status as a recognized commercial chemical substance within the EU regulatory framework. By comparison, many closely related analogs synthesized in academic laboratories as part of sulfonamide libraries—such as various N-(4-sulfamoylphenyl)benzamide derivatives with custom substitution patterns—lack EINECS or equivalent registration, which may complicate procurement for laboratories requiring regulatory documentation for chemical inventory management [1]. This regulatory registration provides an audit trail that is particularly relevant for GLP-compliant laboratories.

Regulatory compliance EINECS procurement

Application Scenarios for 2-Acetamido-4-((4-aminobenzoyl)amino)benzenesulphonamide (85650-64-2) Based on Quantitative Evidence


Carbonic Anhydrase Isoform Selectivity Screening Panels

The dual pharmacophore architecture—combining a zinc-binding sulfonamide with an extended 4-aminobenzamido moiety—makes 85650-64-2 a candidate for isoform selectivity screening across the 15 human carbonic anhydrase isoforms [1]. The compound's 4 HBD/6 HBA profile exceeds that of sulfabenzamide (2 HBD/4 HBA), providing additional interaction points with residues in the middle and rim regions of the CA active-site cavity . Although direct Ki data are not available, structurally related acetamido-substituted benzenesulfonamides have exhibited up to ~5-fold selectivity shifts between CA I and CA II [2]. Researchers should request experimental Ki data from vendors or perform in-house stopped-flow CO₂ hydration assays to quantify isoform selectivity.

Synthesis of Activity-Based Probes and Affinity Reagents via the Free Aromatic Amine

The free primary aromatic amine on the 4-aminobenzoyl substituent enables direct conjugation to fluorophores (e.g., FITC, Cy5), biotin, or solid supports (e.g., Sepharose) via standard NHS-ester or isothiocyanate chemistry, without requiring a deprotection step [1]. This derivatization handle is absent in N-(4-sulfamoylphenyl)benzamide (CAS 4389-07-5), necessitating 3–5 additional synthetic steps for analog preparation . The validated HPLC method on Newcrom R1 columns can be used to monitor conjugation efficiency and purify the resulting conjugates [2].

Aqueous-Compatible Biochemical Assays Requiring Low DMSO Concentrations

With a LogP of 0.213 [1], 85650-64-2 is approximately 20-fold more hydrophilic than sulfabenzamide (LogP ≈ 1.5) based on partition coefficient differences . This property permits the preparation of concentrated aqueous stock solutions (up to 10 mM in phosphate buffer or water, depending on batch purity) with minimal DMSO, reducing solvent-induced artifacts in enzymatic and cell-based assays. For assay development groups concerned with DMSO interference (e.g., at concentrations >1% v/v affecting membrane integrity or enzyme kinetics), this represents a practical advantage over more lipophilic sulfonamide analogs.

GLP-Compliant Compound Management and Regulatory Documentation

The EINECS registration (288-073-7) [1] provides a verifiable regulatory identity for 85650-64-2, which is essential for laboratories operating under GLP or ISO 9001 quality management systems. This registration simplifies chemical inventory tracking, safety data sheet (SDS) generation, and customs clearance for international procurement—advantages that are not available for many custom-synthesized sulfonamide analogs lacking regulatory inventory listings. The validated HPLC method further supports incoming QC and stability testing as part of a compliant compound management workflow.

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